molecular formula C21H22N4O3S B2462880 benzyl 2-((7-(4-ethoxyphenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetate CAS No. 921542-37-2

benzyl 2-((7-(4-ethoxyphenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetate

Cat. No.: B2462880
CAS No.: 921542-37-2
M. Wt: 410.49
InChI Key: BXHXHWNAZKYLNB-UHFFFAOYSA-N
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Description

Benzyl 2-((7-(4-ethoxyphenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetate is a synthetic organic compound characterized by a fused imidazo[2,1-c][1,2,4]triazole core substituted with a 4-ethoxyphenyl group at position 7 and a benzyl thioacetate moiety at position 2. The partially saturated dihydro-5H ring system confers conformational flexibility, while the ethoxyphenyl and thioester groups influence electronic properties and solubility. This compound is of interest in medicinal chemistry due to its structural complexity, which may enable interactions with biological targets such as enzymes or receptors.

Properties

IUPAC Name

benzyl 2-[[7-(4-ethoxyphenyl)-5,6-dihydroimidazo[2,1-c][1,2,4]triazol-3-yl]sulfanyl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N4O3S/c1-2-27-18-10-8-17(9-11-18)24-12-13-25-20(24)22-23-21(25)29-15-19(26)28-14-16-6-4-3-5-7-16/h3-11H,2,12-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXHXHWNAZKYLNB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)N2CCN3C2=NN=C3SCC(=O)OCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Target of Action

The primary targets of the compound are currently unknown. The compound belongs to the class of 1,2,4-triazole derivatives, which are known to interact with a wide range of biological targets, including various enzymes and receptors.

Mode of Action

1,2,4-triazole derivatives are known to interact with their targets through various mechanisms, such as inhibition or activation of enzymatic activity, modulation of receptor function, or disruption of cellular processes. The specific interactions of this compound with its targets would depend on the chemical structure and properties of the compound and the target.

Biochemical Pathways

The biochemical pathways affected by this compound are not well-defined. Given the broad range of potential targets, it is likely that multiple pathways could be affected. For example, 1,2,4-triazole derivatives have been reported to exhibit antimicrobial, anti-inflammatory, and anticancer activities, suggesting that they may affect pathways related to these biological processes.

Action Environment

Environmental factors could influence the compound’s action, efficacy, and stability. For instance, factors such as pH, temperature, and the presence of other molecules could affect the compound’s stability and its interactions with its targets. .

Biological Activity

Benzyl 2-((7-(4-ethoxyphenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetate is a complex organic compound that exhibits significant biological activity. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound belongs to the class of imidazo[2,1-c][1,2,4]triazoles, characterized by the presence of an ethoxyphenyl group and a thioacetate moiety. The molecular formula is C19H22N4O2SC_{19}H_{22}N_4O_2S, with a molecular weight of approximately 366.4 g/mol.

PropertyValue
Molecular FormulaC19H22N4O2S
Molecular Weight366.4 g/mol
IUPAC NameThis compound

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. It is known to inhibit various enzymes and receptors involved in critical biochemical pathways. The imidazo[2,1-c][1,2,4]triazole ring plays a crucial role in enhancing binding affinity to these targets.

Antimicrobial Activity

Research has shown that compounds within the imidazo[2,1-c][1,2,4]triazole class exhibit notable antimicrobial properties. For instance:

  • Antibacterial Activity : Studies indicate that similar compounds demonstrate effective inhibition against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for related triazoles have been reported as low as 0.125–8 μg/mL against various strains including Staphylococcus aureus and Escherichia coli .

Anticancer Activity

The anticancer potential of imidazo[2,1-c][1,2,4]triazoles has been explored extensively:

  • In Vitro Studies : Compounds with similar structures have shown cytotoxic effects against multiple cancer cell lines such as A549 (lung), MCF-7 (breast), and PC-3 (prostate). IC50 values for related compounds have been reported in the range of 2.56–14.50 μM .

Study 1: Antimicrobial Efficacy

A study focused on the synthesis and evaluation of various imidazo[2,1-c][1,2,4]triazole derivatives demonstrated significant antibacterial activity against pathogenic bacteria. The derivatives exhibited varying degrees of potency based on structural modifications .

Study 2: Anticancer Activity

Another investigation into the anticancer properties of triazole derivatives revealed that specific modifications to the benzyl group could enhance cytotoxicity against cancer cells. Notably, compounds with a methoxy substitution showed improved activity compared to their unsubstituted counterparts .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound’s closest structural analogs include derivatives with variations in the heterocyclic core, substituents, and functional groups. Key comparisons are outlined below:

Compound Name Core Structure Substituents Functional Group Synthesis Yield Solubility Profile
Target Compound Imidazo[2,1-c][1,2,4]triazol (dihydro-5H) 4-Ethoxyphenyl, thioacetate Benzyl thioester Not reported High lipophilicity
4-(2-(2-(Thiophen-2-yl)-4H-benzo[4,5]imidazo[1,2-b][1,2,4]triazol-4-yl)acetyl)benzoic acid (7j) Benzo[4,5]imidazo[1,2-b][1,2,4]triazol (aromatic) Thiophen-2-yl, acetyl Carboxylic acid 36% Moderate hydrophilicity

Key Differences and Implications

Core Structure: The target compound’s dihydroimidazotriazole core introduces partial saturation, enhancing conformational flexibility compared to the fully aromatic benzoimidazotriazole in 7j. This flexibility may improve binding to dynamic biological targets .

In contrast, 7j’s thiophen-2-yl group (electron-rich heteroaromatic) may favor interactions with metal ions or hydrophobic pockets . The thioacetate ester in the target compound introduces sulfur-based reactivity, which may influence metabolic stability or thiol-disulfide exchange pathways, unlike 7j’s carboxylic acid, which is prone to ionization and salt formation.

Synthetic Pathways :

  • 7j was synthesized via ester hydrolysis (LiOH-mediated, 36% yield), whereas the target compound likely requires esterification (e.g., benzyl bromide with a thiol intermediate). The absence of yield data for the target compound limits direct comparison, but esterification typically offers higher efficiency than hydrolysis under basic conditions .

Physicochemical Properties: The benzyl thioester group in the target compound enhances lipophilicity (logP > 3 predicted), favoring membrane permeability but reducing aqueous solubility. In contrast, 7j’s carboxylic acid group improves hydrophilicity, making it more suitable for polar formulations.

Research Findings and Data Gaps

Synthetic Efficiency : While 7j’s synthesis achieved a 36% yield after hydrolysis and purification, the target compound’s esterification route may benefit from optimized catalysts (e.g., DMAP) to improve yields.

Biological Activity: No direct pharmacological data are available for the target compound. However, structural analogs like 7j have shown moderate activity in kinase inhibition assays, suggesting the imidazotriazole scaffold is a viable pharmacophore .

Stability : Thioesters are generally less stable than carboxylic acids in physiological pH, implying the target compound may require formulation adjustments (e.g., enteric coating) for oral delivery.

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